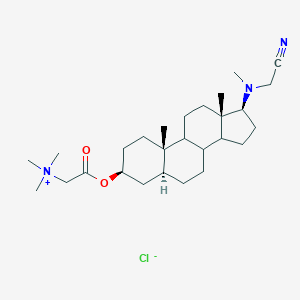
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl, commonly known as Mibolerone, is a synthetic androgenic steroid that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
Mibolerone acts as an androgen receptor agonist, binding to and activating the androgen receptor. This activation leads to the transcription of genes involved in the regulation of muscle growth, bone metabolism, and reproductive function. Mibolerone has a high affinity for the androgen receptor, making it a potent androgenic steroid.
Biochemische Und Physiologische Effekte
Mibolerone has been shown to increase muscle mass and strength in animal studies. It has also been shown to increase bone density and reduce bone resorption. Mibolerone has been shown to have a negative impact on the reproductive system, causing a decrease in sperm production and testicular size. It has also been shown to increase the risk of prostate cancer in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Mibolerone is a potent androgenic steroid that can be used in small quantities to achieve desired effects. It has a long half-life, allowing for less frequent dosing in animal studies. However, due to its negative impact on the reproductive system and the risk of prostate cancer, caution should be taken when using this compound in animal studies.
Zukünftige Richtungen
There are several future directions for the use of Mibolerone in scientific research. It can be used to study the effects of androgenic steroids on bone metabolism and muscle growth in humans. It can also be used to investigate the role of androgens in the development of prostate cancer. Further research is needed to understand the long-term effects of Mibolerone on the reproductive system and its potential use as a therapeutic agent for bone and muscle disorders.
Conclusion:
Mibolerone is a synthetic androgenic steroid that has been used in scientific research for various purposes. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Mibolerone has been shown to increase muscle mass and strength, increase bone density, and have a negative impact on the reproductive system. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
Mibolerone is synthesized by the reaction of 17-beta-hydroxy-5-alpha-androstane-3-one with trimethylamine and acetic anhydride, followed by the reaction with N-methyl-N-cyanomethylamine and hydrochloric acid. The final product is obtained through recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Mibolerone has been used in scientific research for various purposes. It has been used as a reference compound for the development of analytical methods to detect the presence of anabolic steroids in biological samples. It has also been used to study the effects of androgenic steroids on the reproductive system, bone metabolism, and muscle growth. Mibolerone has been used in animal studies to investigate the role of androgens in the development of prostate cancer.
Eigenschaften
CAS-Nummer |
126054-44-2 |
|---|---|
Produktname |
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl |
Molekularformel |
C27H46ClN3O2 |
Molekulargewicht |
480.1 g/mol |
IUPAC-Name |
[2-[[(3S,5S,10S,13S,17S)-17-[cyanomethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C27H46N3O2.ClH/c1-26-13-11-20(32-25(31)18-30(4,5)6)17-19(26)7-8-21-22-9-10-24(29(3)16-15-28)27(22,2)14-12-23(21)26;/h19-24H,7-14,16-18H2,1-6H3;1H/q+1;/p-1/t19-,20-,21?,22?,23?,24-,26-,27-;/m0./s1 |
InChI-Schlüssel |
PWDNSFYKBRGRQH-YYOVPXGGSA-M |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
Synonyme |
Ethanaminium, 2-(((3-beta,5-alpha,17-beta)-17-((cyanomethyl)methylamin o)androstan-3-yl)oxy)-N,N,N-trimethyl-2-oxo-, chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



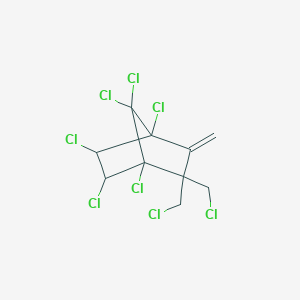
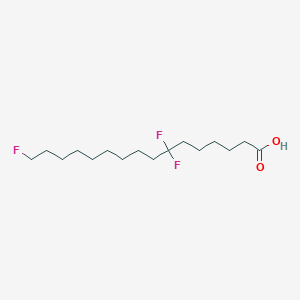
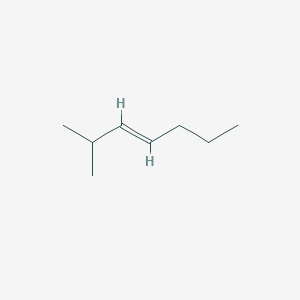
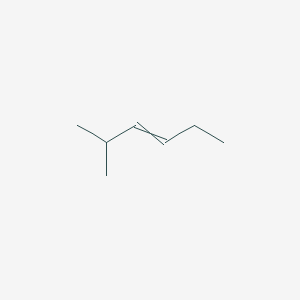
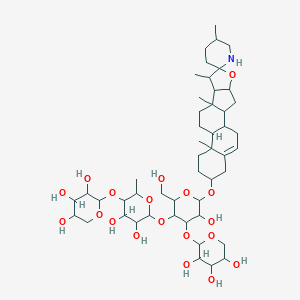
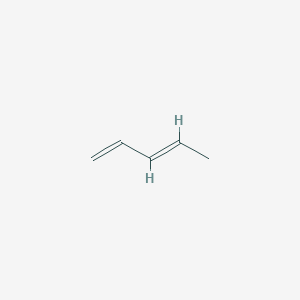
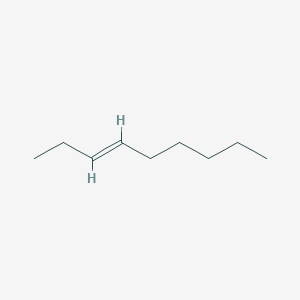
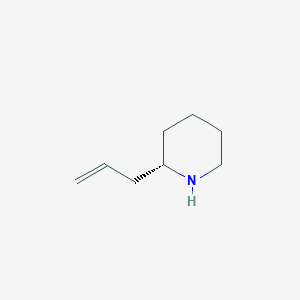
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
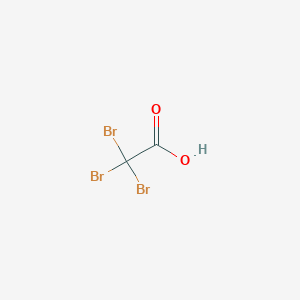
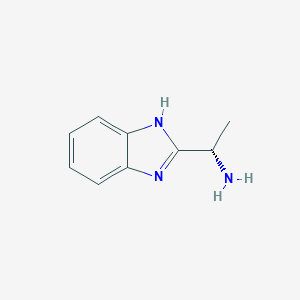
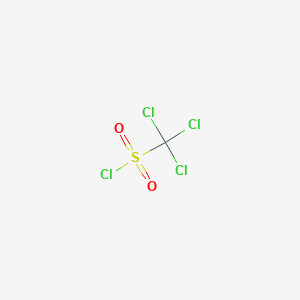
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)